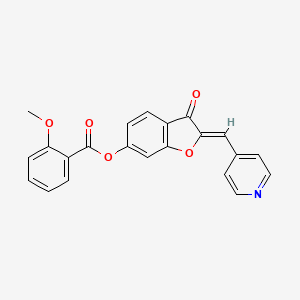

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5/c1-26-18-5-3-2-4-17(18)22(25)27-15-6-7-16-19(13-15)28-20(21(16)24)12-14-8-10-23-11-9-14/h2-13H,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHVTGTVLCLPQ-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the intermediate benzofuran derivative. This intermediate is then esterified with 2-methoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the pyridinylmethylene group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that benzofuran derivatives can target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, leading to reduced tumor growth in vitro and in vivo models .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Similar derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. This makes such compounds promising candidates for developing new antimicrobial agents in the face of rising antibiotic resistance .

3. Anti-inflammatory Effects

Some studies suggest that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This application is particularly relevant for conditions like arthritis and other inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

Research into the agricultural applications of benzofuran derivatives has revealed their potential as pesticides. Compounds with similar structures have been shown to possess insecticidal and fungicidal properties, making them valuable in crop protection strategies. Their effectiveness against pests can be attributed to their ability to disrupt biological processes in target organisms .

2. Plant Growth Regulators

There is emerging evidence that certain benzofuran derivatives can act as plant growth regulators, promoting growth and enhancing stress resistance in plants. This application could lead to improved agricultural yields and resilience against environmental stressors such as drought or salinity .

Chemical Applications

1. Synthetic Intermediates

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives serve as important intermediates in organic synthesis. Their unique chemical structure allows for various modifications that can lead to the synthesis of more complex molecules with diverse functionalities. This property is particularly useful in pharmaceutical chemistry for developing new drugs .

2. Material Science

Recent studies have explored the use of benzofuran derivatives in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these compounds make them suitable candidates for applications in optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

(a) Pyridine Positional Isomers

- [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate (CAS 1164521-18-9):

- Differs in the position of the pyridine substituent (3-yl vs. 4-yl) and the ester group (4-methoxybenzenesulfonate vs. 2-methoxybenzoate).

- The sulfonate group enhances solubility in polar solvents compared to the benzoate ester, while the pyridin-3-yl substituent alters steric interactions in binding pockets .

(b) Ester Group Modifications

- [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate (CAS 622795-87-3): Features two methoxy groups on the benzoate moiety (2- and 6-positions) instead of a single 2-methoxy group.

Functional Group Replacements

(a) Sulfonate vs. Benzoate Esters

- 4-Methoxybenzenesulfonate analogs (e.g., CAS 1164521-18-9):

(b) Heterocyclic Core Variations

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Replaces the benzofuran core with a pyridazine-phenethylamino-benzoate scaffold.

Physicochemical and Pharmacokinetic Properties

| Compound (CAS/ID) | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability* |

|---|---|---|---|---|---|

| Target Compound (622364-87-8) | 409.06 | Pyridin-4-yl, 2-methoxybenzoate | ~3.5 | 0.15 | Moderate |

| CAS 1164521-18-9 (sulfonate) | 409.06 | Pyridin-3-yl, 4-methoxybenzenesulfonate | ~2.8 | 0.45 | High |

| CAS 622795-87-3 (dimethoxy) | 403.40 | Pyridin-3-yl, 2,6-dimethoxybenzoate | ~3.9 | 0.08 | Low |

| I-6230 (pyridazine analog) | ~340 | Pyridazin-3-yl, phenethylamino | ~2.1 | 1.20 | Moderate |

*Metabolic stability inferred from ester/sulfonate hydrolysis resistance .

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core substituted with a pyridine ring and methoxybenzoate moiety. Its molecular formula is C₁₈H₁₅N₁O₃, and it has a molecular weight of approximately 293.32 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Caspase activation |

| MCF-7 | 20.5 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies also indicate that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of the compound against clinical isolates. The study revealed that it effectively inhibited bacterial growth, particularly in resistant strains.

- Inflammatory Response Modulation : Research conducted on animal models showed that administration of the compound reduced edema and inflammatory markers in a carrageenan-induced paw edema model, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate, and how is purity ensured?

Answer:

The synthesis typically involves a multi-step approach:

- Condensation reactions to form the benzofuran core, followed by functionalization with pyridinyl and methoxybenzoate groups. Key intermediates are often purified via recrystallization using solvents like methylene chloride/petroleum ether mixtures to remove unreacted starting materials .

- Chromatographic techniques (e.g., column chromatography) are used for isolating stereoisomers, ensuring the (Z)-configuration is retained.

- Purity validation relies on HPLC (>95% purity threshold) and melting point analysis. X-ray crystallography (e.g., single-crystal diffraction) confirms structural integrity and stereochemistry .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, with emphasis on distinguishing the pyridinyl-methylene and benzofuran moieties.

- Infrared Spectroscopy (IR): Confirms carbonyl (C=O) and aromatic C-H stretching frequencies.

- X-ray Crystallography: Resolves the (Z)-configuration and dihedral angles between the benzofuran and pyridine rings, critical for understanding steric effects .

Advanced: How can researchers design in vitro assays to evaluate its bioactivity, considering potential experimental limitations?

Answer:

- Assay Design: Use dose-response curves (e.g., IC50 determination) in target-specific assays (e.g., enzyme inhibition). Include positive controls (e.g., known inhibitors) and solvent controls (DMSO) to normalize artifacts.

- Limitations Mitigation:

- Sample Stability: Degradation of organic compounds over time (e.g., hydrolysis of ester groups) necessitates fresh preparations and storage at –20°C .

- Matrix Effects: Avoid prolonged exposure to ambient conditions; implement continuous cooling during long-term experiments to stabilize reactive intermediates .

Advanced: How should contradictory pharmacological data (e.g., varying IC50 values across studies) be analyzed?

Answer:

- Source Identification: Compare assay conditions (e.g., pH, temperature, solvent composition) and cell lines used. Variations in esterase activity across cell models may alter compound metabolism.

- Statistical Reconciliation: Apply ANOVA to assess inter-study variability. Reproduce results using standardized protocols (e.g., fixed incubation times, controlled humidity) .

- Structural Reanalysis: Verify compound integrity post-assay via LC-MS to rule out degradation artifacts .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

Answer:

- Substituent Modulation: Replace the 2-methoxybenzoate group with electron-withdrawing (e.g., chloro) or donating (e.g., methyl) groups to assess effects on target binding. Analogues like 4-chlorobenzenesulfonate derivatives provide insights into steric and electronic requirements .

- Scaffold Hybridization: Integrate thiazolo[3,2-a]pyrimidine or pyrrolo[3,4-b]pyrazin-5-yl motifs (from related compounds) to enhance solubility or selectivity .

- Computational Modeling: Use docking studies to predict interactions with target active sites, prioritizing modifications with favorable binding energies.

Advanced: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and EN166-certified goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution steps .

- Spill Management: Neutralize spills with dry sand or non-combustible absorbents. Avoid aqueous solutions to prevent hydrolysis .

- Storage: Store in airtight containers under inert gas (N2 or Ar) at –20°C to minimize oxidation .

Advanced: How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

Answer:

- Catalytic Optimization: Use chiral catalysts (e.g., Rh-complexes) to enhance enantiomeric excess during benzylidene formation.

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress and detect byproducts early .

- Scale-Up Validation: Compare small-batch (mg-scale) and pilot-scale (g-scale) products via HPLC and chiral column analysis to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.